molecular formula C6H6Cl2NOP B3056183 Phenylphosphoramidic dichloride CAS No. 6955-57-3

Phenylphosphoramidic dichloride

Cat. No.: B3056183
CAS No.: 6955-57-3
M. Wt: 209.99 g/mol
InChI Key: QHCVPJWQCGJDFA-UHFFFAOYSA-N
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Description

Phenylphosphoramidic dichloride is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphoramidic dichloride moiety. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylphosphoramidic dichloride can be synthesized through the reaction of phenylphosphonic dichloride with ammonia or amines. The reaction typically involves the following steps:

    Reaction with Ammonia: Phenylphosphonic dichloride reacts with ammonia to form this compound.

    Reaction with Amines: Alternatively, phenylphosphonic dichloride can react with primary or secondary amines to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Sourcing and purification of phenylphosphonic dichloride and ammonia or amines.

    Reaction Setup: Conducting the reaction in a controlled environment, often using specialized reactors to manage temperature and pressure.

    Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Phenylphosphoramidic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylphosphonic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, thiols, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted phenylphosphoramidic compounds can be formed.

    Oxidation Products: Oxidation can yield phenylphosphonic acid derivatives.

    Hydrolysis Products: Hydrolysis results in phenylphosphonic acid and hydrochloric acid.

Scientific Research Applications

Phenylphosphoramidic dichloride has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for flame retardants.

    Biology: The compound is studied for its potential biological activities, including fungicidal and pesticidal properties.

    Medicine: Research explores its potential use in drug development, particularly in designing phosphorus-containing pharmaceuticals.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenylphosphoramidic dichloride involves its reactivity with nucleophiles and its ability to form stable phosphorus-nitrogen bonds. The molecular targets and pathways include:

    Nucleophilic Attack: Nucleophiles attack the phosphorus atom, leading to the substitution of chlorine atoms.

    Formation of P-N Bonds: The formation of phosphorus-nitrogen bonds is a key feature, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

Phenylphosphoramidic dichloride can be compared with other similar compounds, such as:

    Phenylphosphonic Dichloride: Both compounds contain a phenyl group and phosphorus, but this compound has additional nitrogen functionality.

    Diphenylphosphinic Chloride: This compound has two phenyl groups attached to phosphorus, differing in structure and reactivity.

    Phenylphosphonothioic Dichloride: Similar in structure but contains sulfur instead of nitrogen, leading to different chemical properties.

Uniqueness: this compound’s unique combination of phosphorus, nitrogen, and chlorine atoms makes it a versatile reagent with distinct reactivity patterns, setting it apart from other organophosphorus compounds.

Properties

IUPAC Name

N-dichlorophosphorylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2NOP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCVPJWQCGJDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290244
Record name phenylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6955-57-3
Record name Phosphoramidic dichloride, phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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